molecular formula C13H19ClINO2 B4401089 4-[2-(4-Iodo-2-methylphenoxy)ethyl]morpholine;hydrochloride

4-[2-(4-Iodo-2-methylphenoxy)ethyl]morpholine;hydrochloride

Cat. No.: B4401089
M. Wt: 383.65 g/mol
InChI Key: PQGUPLAEFOFZBJ-UHFFFAOYSA-N
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Description

4-[2-(4-Iodo-2-methylphenoxy)ethyl]morpholine;hydrochloride is a chemical compound that features a morpholine ring substituted with an ethyl chain linked to a phenoxy group, which is further substituted with an iodine atom and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Iodo-2-methylphenoxy)ethyl]morpholine;hydrochloride typically involves the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the iodination of 2-methylphenol to obtain 4-iodo-2-methylphenol.

    Ether Formation: The 4-iodo-2-methylphenol is then reacted with ethylene oxide to form 4-(2-iodo-2-methylphenoxy)ethanol.

    Morpholine Substitution: The final step involves the reaction of 4-(2-iodo-2-methylphenoxy)ethanol with morpholine under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Iodo-2-methylphenoxy)ethyl]morpholine;hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The phenoxy group can undergo oxidation or reduction reactions depending on the reagents used.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and morpholine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

Major Products

    Substitution Products: Depending on the nucleophile used, products such as azides, nitriles, or other substituted phenoxy derivatives can be formed.

    Oxidation Products: Oxidation can yield quinones or other oxidized phenoxy derivatives.

    Reduction Products: Reduction can lead to the formation of phenols or other reduced derivatives.

Scientific Research Applications

4-[2-(4-Iodo-2-methylphenoxy)ethyl]morpholine;hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving cell signaling and receptor binding due to its structural similarity to certain bioactive molecules.

    Industry: It can be used in the development of new materials or as a reagent in various industrial chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-(4-Iodo-2-methylphenoxy)ethyl]morpholine;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The phenoxy group can mimic natural ligands, allowing the compound to bind to and modulate the activity of these targets. The iodine atom and morpholine ring can further influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(4-bromo-2-methylphenoxy)ethyl]morpholine hydrochloride
  • 4-[2-(4-chloro-2-methylphenoxy)ethyl]morpholine hydrochloride
  • 4-[2-(4-fluoro-2-methylphenoxy)ethyl]morpholine hydrochloride

Uniqueness

The presence of the iodine atom in 4-[2-(4-Iodo-2-methylphenoxy)ethyl]morpholine;hydrochloride makes it unique compared to its halogenated analogs. Iodine’s larger atomic size and higher polarizability can lead to different reactivity and binding properties, making this compound particularly useful in applications where these characteristics are advantageous.

Properties

IUPAC Name

4-[2-(4-iodo-2-methylphenoxy)ethyl]morpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18INO2.ClH/c1-11-10-12(14)2-3-13(11)17-9-6-15-4-7-16-8-5-15;/h2-3,10H,4-9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQGUPLAEFOFZBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)OCCN2CCOCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.